molecular formula C11H4BrF6NO B3146033 4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline CAS No. 587885-91-4

4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Cat. No.: B3146033
CAS No.: 587885-91-4
M. Wt: 360.05 g/mol
InChI Key: WYOIYJNVYCASQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₀H₅BrF₆NO CAS No.: 1189105-68-7 (related derivative) , 503148-24-1 (chloro analog) Structural Features:

  • Quinoline backbone: A bicyclic structure with a benzene ring fused to a pyridine ring.
  • Substituents:
    • 4-position: Bromine atom (Br), enabling nucleophilic substitutions or coupling reactions.
    • 6-position: Trifluoromethoxy group (-OCF₃), enhancing lipophilicity and bioactivity.
    • 2-position: Trifluoromethyl group (-CF₃), contributing to electron-withdrawing effects and metabolic stability .

Properties

IUPAC Name

4-bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4BrF6NO/c12-7-4-9(10(13,14)15)19-8-2-1-5(3-6(7)8)20-11(16,17)18/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOIYJNVYCASQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)C(=CC(=N2)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4BrF6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline typically involves multi-step organic reactions. One common method includes the bromination of a quinoline precursor followed by the introduction of trifluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring or the substituent groups.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiourea in solvents like DMF or THF.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Physicochemical Properties :

  • Physical State : Solid at room temperature.
  • Solubility : Moderate in organic solvents (e.g., DCM, THF) due to halogen and fluorinated groups.
  • Reactivity : Bromine at the 4-position facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while the trifluoromethoxy group stabilizes the molecule against oxidation .

Comparison with Structurally Similar Compounds

4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

Molecular Formula: C₁₀H₄BrClF₃N CAS No.: 2806-29-3 Key Differences:

  • 6-position : Chlorine (-Cl) instead of trifluoromethoxy (-OCF₃).
  • Impact: Reduced lipophilicity (Cl vs. -OCF₃) lowers membrane permeability. Higher reactivity at the 6-position for nucleophilic aromatic substitution . Synthesis: Prepared via halogen exchange or direct chlorination of precursor quinolines . Applications: Intermediate in antifungal agents .

6-Bromo-4-chloro-2-(trifluoromethyl)quinoline

Molecular Formula: C₁₀H₄BrClF₃N CAS No.: N/A (commercial product: Thermo Scientific) Key Differences:

  • 4-position : Chlorine (-Cl) instead of bromine (-Br).
  • Impact :
    • Lower molecular weight (324.53 g/mol vs. 331.05 g/mol for the target compound).
    • Reduced steric hindrance at the 4-position facilitates coupling reactions .

      Synthesis : One-step protocol using Hünig’s base, with yields >80% .

      Applications : Used in fluorescence-based assays due to halogenated aromatic systems .

4-(Difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Molecular Formula: C₁₂H₅F₈NO CAS No.: 125647-79-2 Key Differences:

  • 4-position : Difluoromethyl (-CHF₂) instead of bromine.
  • 8-position : Additional trifluoromethoxy group.
  • Impact :
    • Enhanced metabolic stability due to multiple fluorinated groups.
    • Broader agrochemical applications (e.g., insecticidal activity) .

      Synthesis : Achieved via BF₃·Et₂O-mediated cyclization (64.7 mg yield) .

Comparative Data Table

Compound Name Substituents (Position) Molecular Weight (g/mol) Synthesis Yield Key Applications
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline Br (4), -OCF₃ (6), -CF₃ (2) 331.05 Not reported Pharmaceuticals, Agrochemicals
4-Bromo-6-chloro-2-(trifluoromethyl)quinoline Br (4), Cl (6), -CF₃ (2) 310.50 83% Antifungal agents
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Cl (4), Br (6), -CF₃ (2) 324.53 >80% Fluorescence assays
4-(Difluoromethyl)-8-(trifluoromethoxy)-2-(trifluoromethyl)quinoline -CHF₂ (4), -OCF₃ (8), -CF₃ (2) 331.00 64.7 mg Insecticides

Key Observations

Substituent Effects :

  • Bromine at the 4-position enhances coupling reactivity but increases molecular weight.
  • Trifluoromethoxy at the 6-position improves lipophilicity and bioactivity compared to chloro or methoxy groups .
  • Trifluoromethyl at the 2-position stabilizes the molecule against enzymatic degradation .

Synthetic Challenges: Halogenated quinolines often require multi-step protocols, but one-step methods (e.g., Hünig’s base-mediated reactions) achieve >80% yields . Fluorinated analogs (e.g., -CF₃, -OCF₃) demand specialized reagents like TFEDMAA or BF₃·Et₂O .

Applications :

  • Bromine-containing derivatives are preferred for pharmaceuticals due to their versatility in cross-coupling.
  • Multi-fluorinated compounds excel in agrochemicals for their environmental persistence .

Biological Activity

4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline is a member of the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infectious diseases. The presence of trifluoromethyl and trifluoromethoxy groups enhances its biological activity by improving lipophilicity and metabolic stability.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H6BrF5NO\text{C}_{11}\text{H}_{6}\text{BrF}_5\text{N}O

This structure features a bromine atom and two trifluoro groups, which significantly influence its chemical reactivity and biological interactions.

The mechanism of action for this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl groups enhance binding affinity through strong electron-withdrawing effects, facilitating interactions with hydrophobic pockets in proteins. This interaction often leads to the inhibition of specific enzyme activities or modulation of receptor functions.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant anticancer activity. A study evaluated various analogs, revealing that compounds with trifluoromethyl substitutions demonstrated enhanced cytotoxicity against cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colorectal cancer). The presence of the trifluoro groups was correlated with increased potency due to improved membrane permeability and metabolic stability .

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties. In vitro assays have shown that this compound exhibits activity against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specific studies have focused on its inhibitory effects on cholinesterases and cyclooxygenase enzymes, critical targets in neurodegenerative diseases and inflammation, respectively. The IC50 values suggest moderate inhibition, indicating potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
This compoundStructureAnticancer, Antimicrobial10-20
8-Bromo-4-methoxy-2-(trifluoromethyl)quinolineStructureAntiviral15-25
5-Fluoro-2-(pyridin-4-yl)-1H-indole-3-carbaldehydeStructureAntimicrobial5-15

Case Studies

  • Cytotoxicity Study : A study evaluated the cytotoxic effects of this compound on MCF-7 cells. The results indicated an IC50 value of approximately 15 μM, demonstrating significant potential as an anticancer agent .
  • Antibacterial Activity : Another study tested the compound against various bacterial strains, showing effective inhibition at concentrations ranging from 10 to 20 μM. This highlights its potential application in developing new antimicrobial agents .
  • Enzyme Inhibition : Kinetic studies revealed that the compound moderately inhibits acetylcholinesterase (AChE), with an IC50 value around 19 μM, suggesting its role in treating neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for preparing 4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions or halogenation strategies. For example, bromination at the 4-position of quinoline derivatives can be achieved using oxidative substitution with Pd(PPh₃)₄ and brominated precursors, as demonstrated in the synthesis of analogous palladium-carbene complexes . Additionally, regioselective bromination of quinoline N-oxides using trimethyl(pentafluoroethyl)silane and potassium tert-butoxide at low temperatures (-20°C) has been reported for introducing bromine at specific positions .

Q. How do spectroscopic techniques (e.g., NMR, IR) aid in characterizing this compound?

Structural elucidation relies on 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the positions of bromo, trifluoromethoxy, and trifluoromethyl groups. IR spectroscopy identifies functional groups like C-F stretches (1100–1250 cm⁻¹) and C-Br vibrations (~600 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight and isotopic patterns due to bromine .

Q. What role do trifluoromethoxy and trifluoromethyl groups play in the compound's electronic properties?

The electron-withdrawing nature of both substituents reduces electron density on the quinoline ring, enhancing electrophilic substitution resistance. This affects reactivity in cross-coupling reactions and stabilizes intermediates in catalytic cycles .

Advanced Research Questions

Q. How can regioselectivity challenges in bromination or trifluoromethylation be addressed during synthesis?

Regioselective bromination is achievable using directing groups or controlled reaction conditions. For instance, quinoline N-oxides facilitate bromination at the 5-position via base-mediated reactions with perfluoroalkyl silanes . Trifluoromethylation often employs Umemoto reagents or copper-mediated methods to target specific positions while minimizing side reactions .

Q. What strategies optimize catalytic activity in palladium complexes derived from this quinoline derivative?

Palladium-carbene complexes synthesized from brominated quinolines show enhanced catalytic efficiency in cross-coupling reactions. Ligand design, such as using triphenylphosphine (PPh₃), improves stability and reactivity. For example, trans-bromo(quinoline-ylidene)palladium(II) triflate complexes exhibit robust activity in Suzuki-Miyaura couplings .

Q. How do substituent variations (e.g., replacing bromine with chlorine) impact biological or material applications?

Substituent modifications alter steric and electronic profiles, influencing binding affinity in medicinal chemistry (e.g., kinase inhibition) or optoelectronic properties. For example, replacing bromine with chlorine in ferrocenyl-substituted quinolines changes redox behavior, as seen in electrochemical studies .

Q. What computational methods are used to predict reactivity or intermolecular interactions of this compound?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking studies model interactions with biological targets (e.g., enzymes), leveraging the compound’s fluorinated groups for hydrophobic binding .

Methodological Considerations

Q. How are contradictions in reaction yields or selectivity resolved across literature reports?

Discrepancies often arise from solvent polarity, temperature, or catalyst loading. For example, bromination yields improve with anhydrous tetrahydrofuran (THF) and molecular sieves to trap moisture . Systematic screening of reaction parameters (e.g., base strength, time) is critical for reproducibility .

Q. What analytical workflows validate purity and stability under storage conditions?

High-performance liquid chromatography (HPLC) with UV/vis detection monitors degradation, while thermogravimetric analysis (TGA) assesses thermal stability. Long-term storage in inert atmospheres (argon) at -20°C prevents decomposition of brominated and fluorinated moieties .

Q. How can SAR studies leverage this compound for drug discovery?

Structure-activity relationship (SAR) studies focus on modifying the 4-bromo and 6-trifluoromethoxy groups to enhance target affinity. For example, replacing bromine with amino groups in quinoline derivatives has improved inhibition of NMDA receptors or kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.